2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized by the reaction of salicylaldehyde with acetic anhydride in the presence of a base, such as sodium acetate, to form 7-hydroxy-4-methylcoumarin.
Chlorination and Butylation: The 7-hydroxy-4-methylcoumarin is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Acetylation: The resulting compound is then reacted with 2,5-dimethylaniline and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin core, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research.
Scientific Research Applications
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis and cell proliferation.
Industrial Applications: The compound’s properties make it suitable for use in the development of new materials, such as coatings and polymers, with enhanced antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares the coumarin core but has different substituents, leading to variations in biological activity.
tert-butyl (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: Another coumarin derivative with similar structural features but different functional groups.
7-methyl-2H-1-benzopyran-2-one: A simpler coumarin derivative with fewer substituents, used as a building block for more complex compounds.
Uniqueness
2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct biological activities. Its butyl and dimethylphenyl groups contribute to its enhanced antimicrobial and anticancer properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C23H24ClNO4 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClNO4/c1-4-5-6-16-10-23(27)29-20-12-21(18(24)11-17(16)20)28-13-22(26)25-19-9-14(2)7-8-15(19)3/h7-12H,4-6,13H2,1-3H3,(H,25,26) |
InChI Key |
QVQPFUZBCWOZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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